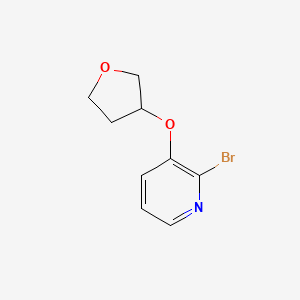

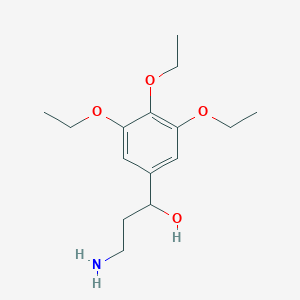

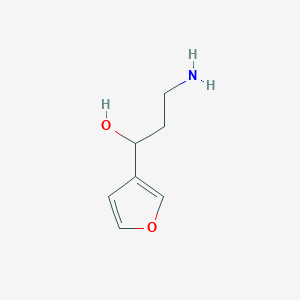

![molecular formula C7H4BrFN2 B1375335 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1260385-91-8](/img/structure/B1375335.png)

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a chemical compound that has been used in the preparation of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) . It has also been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, has been reported in several studies . These compounds have been developed with potent activities against FGFR1, 2, and 3 . The synthesis process involves the introduction of a group into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is represented by the linear formula C7H4BrFN2 . The InChI code for this compound is 1S/C7H4BrFN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H, (H,10,11) .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine are primarily related to its role as an inhibitor of FGFR1, 2, and 3 . For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 215.02 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Application in Cancer Therapy

- Scientific Field: Oncology

- Summary of the Application: 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application: The compound 4h, a derivative of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, was synthesized and tested in vitro. It was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .

- Results or Outcomes: Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application in Diabetes Treatment

- Scientific Field: Endocrinology

- Summary of the Application: Compounds of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in treating diabetes and other related conditions .

Application in Antibacterial, Antifungal, and Antiviral Activities

- Scientific Field: Microbiology

- Summary of the Application: Pyrrolo[1,2-a]pyrazine derivatives, which are related to 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, have exhibited more antibacterial, antifungal, and antiviral activities .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The pyrrolo[1,2-a]pyrazine derivatives showed significant antibacterial, antifungal, and antiviral activities .

Application in Kinase Inhibition

- Scientific Field: Biochemistry

- Summary of the Application: 5H-pyrrolo[2,3-b]pyrazine derivatives, which are related to 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, have shown more activity on kinase inhibition .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The 5H-pyrrolo[2,3-b]pyrazine derivatives showed significant activity on kinase inhibition .

Application in Herbicides and Insecticides Production

- Scientific Field: Agriculture

- Summary of the Application: Pyridine derivatives, which are related to 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, have been used as starting materials for the synthesis of some herbicides and insecticides .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The pyridine derivatives were successfully used in the production of certain herbicides and insecticides .

Application in Anticancer Drug Development

- Scientific Field: Pharmacology

- Summary of the Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Propiedades

IUPAC Name |

4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCXMROKMHVDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735673 | |

| Record name | 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1260385-91-8 | |

| Record name | 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

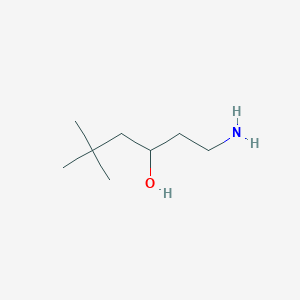

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)